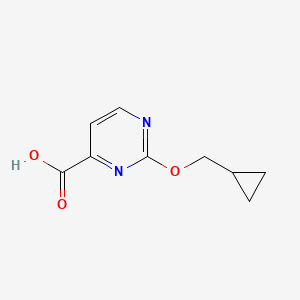

![molecular formula C12H13NO2 B2471114 8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one CAS No. 160300-38-9](/img/structure/B2471114.png)

8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The benzazepinone derivatives, closely related to 8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one, have been synthesized and their structural properties explored through various analytical techniques. For instance, derivatives such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol were synthesized and their X-ray powder diffraction patterns obtained, detailing their crystalline structure and unit-cell parameters (Macías et al., 2011).

Biological Evaluation and Pharmacological Potentials

Benzazepinone derivatives also show potential in pharmacological applications. One study involved the synthesis of conformationally restricted dipeptidic moieties using the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffold, showing notable shifts in affinity and selectivity towards opioid mu- and delta-receptors, which suggests potential in opioid-related therapeutic applications (Ballet et al., 2005).

Cytotoxicity and Anticancer Properties

Certain benzazepinone derivatives like dibenzofuran annulated 1-azepines, starting from dibenzofuran, indicated moderate cytotoxicity against human ovarian carcinoma cell lines, hinting at possible anticancer properties. The N-acetyl-5-methylene analog was particularly noted for its relatively higher cytotoxicity, providing insights into structural features associated with potential therapeutic effects (Yempala et al., 2020).

Novel Compounds and Synthetic Methodologies

Benzazepinone derivatives have been at the center of innovative synthetic methodologies, leading to the creation of novel compounds with potential biological activities. For example, a facile access to the 1,5-dihydro- and 1,3,4,5-tetrahydro-benzo[b]azepin-2-one ring systems was reported, which are found in pharmacologically important compounds, indicating the versatility of these derivatives in drug development (Pauvert et al., 2002).

Molecular Interactions and Assembly

Investigations into benzazepinone derivatives also delve into molecular interactions and assembly, contributing to our understanding of their structural characteristics and potential for forming more complex molecular architectures. This is exemplified by the study of hydrogen-bonded assembly in benzazepine derivatives, which crystallize in various dimensions, demonstrating intricate molecular interactions (Guerrero et al., 2014).

Propriétés

IUPAC Name |

8-acetyl-1,2,4,5-tetrahydro-2-benzazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)10-3-2-9-4-5-12(15)13-7-11(9)6-10/h2-3,6H,4-5,7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXVDRXLIUVAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCC(=O)NC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)

![6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2471043.png)

![5-(3-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2471046.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2471047.png)

![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)

![N-(4-fluorobenzyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2471051.png)

![1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2471054.png)